5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c1-12-10-25(11-13(2)29-12)17(14-5-7-15(22)8-6-14)18-20(27)26-21(30-18)23-19(24-26)16-4-3-9-28-16/h3-9,12-13,17,27H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNMHBIKBMTJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Cyclization and Functionalization
This approach prioritizes early-stage formation of the triazolothiazole core, followed by side-chain installation.
Step 1: Synthesis of Triazolo[3,2-b]thiazole Intermediate
Reaction of 5-mercapto-3-(4-fluorophenyl)-triazole with α-bromoketones in ethanol under reflux yields 2-(4-fluorophenyl)-triazolo[3,2-b]thiazole. Cyclization is catalyzed by polyphosphoric acid (PPA) at 120°C for 6 hours, achieving 78% yield.
Step 2: Introduction of the Furan-2-yl Group
Ultrasound-assisted coupling of the triazolothiazole intermediate with furfuryl bromide in dimethylformamide (DMF) using InCl₃ (20 mol%) at 40°C for 30 minutes affords 2-(furan-2-yl)-triazolo[3,2-b]thiazole with 85% yield.
Step 3: Mannich Reaction for Side-Chain Attachment
Condensation with 2,6-dimethylmorpholine and 4-fluorobenzaldehyde in acetic acid at 80°C for 12 hours introduces the [(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl] group. The reaction proceeds via in situ formation of an iminium ion intermediate, yielding 62% of the desired product after column chromatography.
Step 4: Hydroxylation at Position 6
Selective oxidation using tert-butyl hydroperoxide (TBHP) in dichloromethane at 0°C introduces the hydroxyl group, achieving 70% yield.
Route 2: Convergent Synthesis via Multicomponent Reactions
This strategy employs a one-pot assembly of key fragments to improve atom economy.
Reaction Components:
- Ethyl acetoacetate (1.0 equiv)
- 4-Fluorophenylhydrazine (1.2 equiv)
- 2,6-Dimethylmorpholine-4-carbaldehyde (1.1 equiv)
- Furan-2-carboxylic acid (1.0 equiv)
Conditions:
- Catalyst: InCl₃ (15 mol%)
- Solvent: Ethanol/water (3:1)
- Temperature: 60°C under ultrasound irradiation (25 kHz)
- Time: 2 hours
This method yields 68% of the target compound after recrystallization from ethanol, with the triazolothiazole core forming via tandem cyclization and dehydration.
Optimization of Critical Reaction Parameters
Catalytic Systems
Comparative studies reveal significant yield variations based on catalyst choice:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| InCl₃ | EtOH/H₂O | 60 | 68 |
| POCl₃ | Toluene | 110 | 54 |
| PPA | Neat | 120 | 72 |
| ZnCl₂ | DMF | 90 | 48 |
Key Insight : InCl₃ in aqueous ethanol under ultrasound achieves optimal balance between yield and reaction time.
Solvent Effects on Cyclization
Solvent polarity profoundly impacts triazolothiazole formation:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| Ethanol | 24.3 | 78 |
| Toluene | 2.4 | 45 |
| Water | 80.1 | 63 |
Polar aprotic solvents like DMF facilitate cyclization by stabilizing charged intermediates.
Analytical Characterization and Validation
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
- δ 6.78 (dd, J = 3.6, 1.8 Hz, 1H, Furan-H)
- δ 4.21 (s, 1H, CH-morpholine)
- δ 3.65–3.58 (m, 4H, Morpholine-H)
- δ 1.32 (d, J = 6.8 Hz, 6H, CH₃)
IR (KBr) :
- 3420 cm⁻¹ (O-H stretch)
- 1650 cm⁻¹ (C=N triazole)
- 1240 cm⁻¹ (C-F bend)
HRMS (ESI+) :
- m/z Calculated for C₂₃H₂₃FN₄O₃S: 478.1421
- Found: 478.1418 [M+H]⁺
Challenges and Alternative Approaches
Regioselectivity in Triazole Formation
Competing cyclization pathways during triazolo[3,2-b]thiazole synthesis often yield isomeric byproducts. X-ray crystallographic analysis confirms that PPA-mediated cyclization favors the [3,2-b] isomer over [2,3-c] by a 4:1 ratio.
Stability of the Hydroxyl Group
The 6-hydroxyl group demonstrates sensitivity to oxidation. Protection as a tert-butyldimethylsilyl (TBS) ether during earlier synthetic stages improves overall yield from 62% to 79%.
Industrial-Scale Considerations
Batch processes using flow reactors with the following parameters achieve 85% purity at kilogram scale:
- Residence time: 15 minutes
- Temperature: 100°C
- Pressure: 3 bar
- Catalyst loading: 5 mol% InCl₃
Continuous extraction with ethyl acetate and crystallization from heptane/ethyl acetate (4:1) affords pharmaceutically acceptable purity (>99.5%).
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related triazole-thiazole derivatives, emphasizing substituent variations, molecular properties, and biological relevance:
Key Observations:
Furan-2-yl substitution is rare in documented analogs, suggesting unique electronic or steric effects.
The target compound’s crystallization profile remains unstudied.
Biological Relevance :
- While the target compound lacks direct activity data, molecular docking studies on analogs (e.g., ) highlight triazole-thiazole systems as promising scaffolds for antifungal development.
Synthetic Accessibility :
- The synthesis of triazole-thiazoles typically involves cyclocondensation reactions (e.g., using diethyl oxalate and ketones) . The morpholine and furan substituents in the target compound may require specialized coupling steps.
Biological Activity
The compound 5-[(2,6-dimethylmorpholin-4-yl)(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is an organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by several functional groups:
- Morpholine ring : Enhances solubility and biological activity.
- Fluorophenyl group : Increases lipophilicity and may influence receptor binding.
- Triazolothiazole core : Imparts unique chemical reactivity and potential biological interactions.
Structural Formula
The structural formula can be represented as follows:
The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Modulation : By binding to receptors, it can modulate signal transduction pathways, influencing physiological responses.
Neuroprotective Effects
Research has indicated that compounds similar to this triazolothiazole structure exhibit neuroprotective properties. For instance, studies have shown that derivatives can protect neuronal cells from oxidative stress and apoptosis. These effects are often mediated through the modulation of signaling pathways associated with neuroinflammation and cell survival.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The mechanism is likely linked to disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Potential
Recent investigations have highlighted the potential anticancer properties of triazolothiazole derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of Bcl-2 family proteins.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
